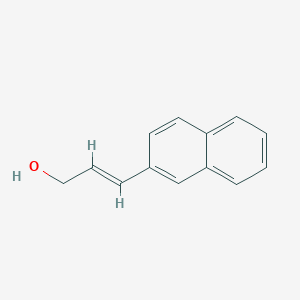

3-(Naphthalen-2-yl)prop-2-en-1-ol

Description

Contextualization of Aryl-Substituted Allylic Alcohols in Organic Transformations

Aryl-substituted allylic alcohols are versatile building blocks in organic synthesis due to the presence of both a hydroxyl group and a carbon-carbon double bond, which can be manipulated in various chemical transformations. acs.org These compounds are key substrates in a range of reactions, including:

Substitution Reactions: The allylic hydroxyl group can be a leaving group in substitution reactions, often activated by conversion to a better leaving group like a halide or a sulfonate ester. These reactions can proceed through either an SN1 or SN2 mechanism, and with allylic substrates, SN2' reactions are also possible, leading to a rearranged product. acs.org The regioselectivity and stereoselectivity of these substitutions are topics of ongoing research. libretexts.org

Oxidation: The allylic alcohol functionality can be oxidized to form α,β-unsaturated aldehydes or ketones, which are themselves valuable synthetic intermediates. nih.gov Various reagents can be employed to achieve this transformation, with the choice of oxidant influencing the reaction's outcome and selectivity. nih.gov

Epoxidation: The double bond of the allylic alcohol can undergo epoxidation. The directing effect of the adjacent hydroxyl group can lead to high stereoselectivity in this reaction.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form new carbon-carbon bonds at the allylic position. organic-chemistry.org These reactions often involve the coupling of an allylic alcohol derivative with an organoborane compound. organic-chemistry.org Visible-light-induced photoredox catalysis has also been employed for the difunctionalization of α-aryl allylic alcohols. rsc.org

Rearrangements: Allylic alcohols can undergo rearrangement reactions, such as the researchgate.netresearchgate.net-sigmatropic rearrangement of their corresponding esters or ethers.

The presence of an aryl group, such as the naphthalene (B1677914) in 3-(naphthalen-2-yl)prop-2-en-1-ol, can influence the reactivity of the allylic alcohol system through electronic and steric effects.

Significance of Naphthalene Derivatives in Advanced Synthetic Design

The naphthalene moiety is a prominent structural motif in a wide array of organic compounds and materials. nih.gov Its rigid, planar, and aromatic nature imparts unique properties to the molecules in which it is found.

Medicinal Chemistry: Naphthalene derivatives have been extensively explored for their therapeutic potential and are found in numerous FDA-approved drugs. nih.govekb.eg They exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govijpsjournal.com For instance, Naproxen and Nabumetone are well-known non-steroidal anti-inflammatory drugs (NSAIDs) containing a naphthalene core. ekb.eg Bedaquiline, an anti-tubercular drug, also features this bicyclic aromatic system. nih.gov The cytotoxic nature of some naphthalene metabolites, like epoxides and naphthoquinones, is responsible for their biological effects. nih.govijpsjournal.com

Materials Science: The photophysical properties of naphthalene make it a valuable component in the design of organic electronic materials. nih.gov Naphthalene derivatives are used as organic semiconductors and scintillators for detecting photons, electrons, and alpha particles. pharmaguideline.com They are also used in the synthesis of dyes and pigments. pharmaguideline.com

Synthetic Building Blocks: The naphthalene ring system serves as a versatile scaffold for the construction of more complex molecules. nih.gov Various methods have been developed for the regioselective synthesis of polysubstituted naphthalene derivatives to meet the demands of pharmaceutical and materials science industries. nih.govekb.eg

Overview of Academic Research Perspectives on the Compound Class

Academic research on aryl-substituted allylic alcohols, particularly those bearing a naphthalene group, is driven by the desire to develop new synthetic methodologies and to create novel compounds with interesting biological or material properties.

Research in this area often focuses on the development of stereoselective reactions. The synthesis of chiral allylic alcohols and their subsequent transformations allow for the construction of enantiomerically pure complex molecules.

Furthermore, the combination of the naphthalene unit with the reactive allylic alcohol functionality in a single molecule, as in this compound, presents opportunities for the synthesis of novel polyfunctionalized compounds. For example, related naphthalene-chalcone hybrids have been investigated for their antimicrobial and anticancer activities. nih.govnih.gov The synthesis of such compounds often involves the Claisen-Schmidt condensation of an appropriate acetylnaphthalene with an aromatic aldehyde. nih.govsemanticscholar.org

The investigation of the chemical properties and potential applications of this compound and its derivatives continues to be an active area of research, with the potential to contribute to advances in organic synthesis, medicinal chemistry, and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(E)-3-naphthalen-2-ylprop-2-en-1-ol |

InChI |

InChI=1S/C13H12O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10,14H,9H2/b4-3+ |

InChI Key |

UYJPHUXBZDSIGR-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/CO |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CCO |

Origin of Product |

United States |

Reaction Chemistry and Transformative Studies of 3 Naphthalen 2 Yl Prop 2 En 1 Ol

Reactivity at the Allylic Alcohol Functionality

The allylic alcohol group, characterized by a hydroxyl group on a carbon atom adjacent to a double bond, is known for its versatile reactivity. This functionality in 3-(naphthalen-2-yl)prop-2-en-1-ol is the focal point for numerous synthetic operations, including rearrangements, dehydrations, additions, oxidations, and substitutions.

Allylic alcohols are prone to rearrangement reactions, which can alter the carbon skeleton or shift the position of the hydroxyl group. The 1,3-transposition of the hydroxyl group is a characteristic reaction for this class of compounds, often catalyzed by acid or transition metals. This process would result in the isomeric 1-(naphthalen-2-yl)prop-2-en-1-ol. The ene reaction represents another pathway for allylic alcohols, where the hydroxyl group can direct the stereochemical outcome of the transformation. In studies with chiral allylic alcohols, the hydroxy-group directivity has been shown to be a critical factor in determining diastereoselectivity. nih.gov

The hydroxyl group of this compound can be eliminated in a dehydration reaction, typically under acidic conditions, to form a more extended conjugated system. This process is often the initial step in condensation reactions with other molecules. For instance, the in situ generation of an allylic carbocation via dehydration allows for Friedel-Crafts-type alkylation of other aromatic compounds. Catalytic methods, such as hydrogen transfer-initiated dehydration, have been effectively used for similar substrates to produce aldehydes that can then undergo self-aldol condensation. mdpi.com This highlights the potential for this compound to act as a precursor in cascade reactions to build more complex molecular architectures. mdpi.com

The carbon-carbon double bond within the allylic system is susceptible to a variety of addition reactions. The presence of the neighboring hydroxyl group can influence the regioselectivity and stereoselectivity of these additions. Common transformations include:

Epoxidation: Reaction with a peroxy acid would yield the corresponding epoxide, 2-(naphthalen-2-ylmethyl)oxiran-2-yl)methanol.

Halogenation: The addition of halogens like bromine or chlorine across the double bond.

Dihydroxylation: The formation of a diol through reaction with reagents like osmium tetroxide or potassium permanganate.

Furthermore, olefin metathesis provides a powerful tool for carbon-carbon bond formation. While self-metathesis of this compound is possible, cross-metathesis with other olefins would offer a route to a diverse range of functionalized derivatives. nih.govresearchgate.net

The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the reagent and reaction conditions. The preservation of the double bond is a key consideration in these transformations. Reagents such as manganese dioxide (MnO₂) are well-known for the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes. Stronger oxidizing agents, like potassium permanganate or Jones reagent, would lead to the formation of 3-(naphthalen-2-yl)propenoic acid.

| Reagent | Product | Product Class |

| Manganese Dioxide (MnO₂) | 3-(Naphthalen-2-yl)propenal | Aldehyde |

| Pyridinium (B92312) Chlorochromate (PCC) | 3-(Naphthalen-2-yl)propenal | Aldehyde |

| Jones Reagent (CrO₃/H₂SO₄) | 3-(Naphthalen-2-yl)propenoic acid | Carboxylic Acid |

The hydroxyl group can be replaced by other functional groups through allylic substitution reactions. This allows for the direct installation of atoms like fluorine or larger aryl groups.

Allylic Fluorination: The conversion of the alcohol to an allylic fluoride can be accomplished using specialized fluorinating agents, such as diethylaminosulfur trifluoride (DAST).

O-Arylation: The formation of an ether linkage via O-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides, providing access to derivatives with extended aromatic systems.

Transformations Involving the Naphthalene (B1677914) Aromatic System

The naphthalene ring is an electron-rich aromatic system that can undergo electrophilic aromatic substitution. The existing 3-hydroxyprop-1-en-1-yl substituent at the C2 position will direct incoming electrophiles to specific positions on the ring. Generally, 2-substituted naphthalenes direct electrophilic attack to the C1, C3, C6, and C8 positions, with the specific outcome depending on steric hindrance and the reaction conditions. Catalytic asymmetric dearomatization of naphthalene derivatives is an advanced strategy for generating complex, enantioenriched three-dimensional structures from flat aromatic precursors. nih.gov

| Reaction | Typical Reagents | Potential Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted naphthalene derivative |

| Halogenation | Br₂ / FeBr₃ | Bromo-substituted naphthalene derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl-substituted naphthalene derivative |

| Sulfonation | H₂SO₄ / SO₃ | Naphthalenesulfonic acid derivative |

Dearomatization Strategies

Dearomatization of the naphthalene ring system is a powerful strategy to convert the planar, aromatic structure into a three-dimensional scaffold, often creating stereocenters and enabling the synthesis of complex molecules. For naphthyl-containing compounds, including derivatives conceptually related to this compound, several dearomatization strategies have been developed.

One prominent approach involves the allylic dearomatization of naphthols with allylic alcohols. nih.govnih.gov In these reactions, the naphthol acts as a nucleophile, and the allylic alcohol, upon activation by a transition metal catalyst, serves as the electrophile. This process typically results in the formation of a β-naphthalenone, which bears an all-carbon quaternary center. nih.gov The use of cooperative catalytic systems, such as a combination of a chiral iridium complex and a Brønsted acid, has been shown to afford high chemo- and enantioselectivities in the allylic dearomatization of naphthol derivatives. nih.gov Similarly, nickel-catalyzed intermolecular allylic dearomatization of β-naphthols with allylic alcohols has also been successfully demonstrated. nih.gov

Another strategy is the asymmetric dearomatization of functionalized naphthols. For instance, 1-nitro-2-naphthols can undergo a palladium-catalyzed intermolecular asymmetric allylic dearomatization with Morita–Baylis–Hillman adducts to yield substituted β-naphthalenones with good yields and enantioselectivity. rsc.org Photochemical methods also offer a viable route to dearomatization. The dearomative photocycloaddition of naphthalene derivatives represents an efficient pathway for constructing three-dimensional structures. acs.org

These methodologies, while often demonstrated on naphthol derivatives, highlight the potential of the naphthalene ring in this compound to participate in dearomatization reactions, particularly given the presence of the allylic alcohol moiety which can act as a reactive partner either intramolecularly or intermolecularly.

Ring-Opening Reactions (if applicable)

While ring-opening of the highly stable naphthalene core of this compound is energetically demanding and less common than reactions at the side chain, it is a conceivable transformation under specific conditions, especially in contexts where the aromaticity can be disrupted. Methodologies developed for the ring-opening of related aromatic systems can provide insights into potential pathways. For example, the ring-opening of alkoxynaphthalenes has been explored as a synthetic strategy. nih.gov

More pertinent to the propenyl side chain, reactions involving the opening of cyclic structures attached to aromatic rings are well-documented. For instance, the regio- and enantioselective ring-opening of vinylcyclopropanes with indoles under cooperative catalysis demonstrates a method for C-C bond formation via the cleavage of a strained ring. rsc.org While not a direct ring-opening of the naphthalene system, such reactions showcase the reactivity of vinyl-aromatic systems. Mechanistic studies, such as DFT analysis of palladium-catalyzed ring-opening reactions of cyclopropenes, provide a theoretical framework for understanding the factors that govern such transformations. rsc.org These studies can inform the design of experiments aimed at achieving the ring-opening of the naphthalene moiety in this compound, potentially through initial dearomatization followed by cleavage.

Role of Conjugation in Reactivity

The extended π-conjugated system in this compound, which encompasses the naphthalene ring and the propenol side chain, is a critical determinant of its chemical reactivity. This conjugation influences the molecule's electronic properties, bond lengths, and the susceptibility of different sites to nucleophilic or electrophilic attack.

The delocalization of π-electrons across the naphthalene ring and the double bond can stabilize reactive intermediates and influence the regioselectivity of reactions. For example, in reactions involving the allylic alcohol, the extended conjugation can stabilize a potential allylic carbocation, facilitating SN1-type substitution reactions at the hydroxyl group.

The role of conjugation is also evident in the reactivity of structurally related chalcones. Studies on anthracenyl chalcones, including an analogue bearing a naphthalen-2-yl group, have shown that the modulation of the π-conjugation significantly impacts their nonlinear optical properties. researchgate.net This highlights the electronic communication across the conjugated system. In the context of reactivity, this extended conjugation makes the β-carbon of the propenyl chain susceptible to nucleophilic conjugate addition, a common reaction pathway for α,β-unsaturated systems. The principles of nucleophilic conjugate additions to activated alkynes and alkenes are well-established and directly applicable to understanding the reactivity of the double bond in this compound. acs.org

Advanced Catalytic Conversions

Catalysis offers a powerful means to achieve selective and efficient transformations of this compound into a variety of valuable chemical entities.

Carbon-Heteroatom Bond Forming Reactions (e.g., C-O, C-S, C-N, C-P)

The allylic alcohol functionality in this compound is a prime site for the formation of carbon-heteroatom bonds through nucleophilic substitution of the hydroxyl group. These reactions are often facilitated by transition metal or Lewis acid catalysts. Scandium(III) triflate, for instance, is a versatile Lewis acid catalyst known to promote a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Specific examples in related systems include the synthesis of naphthol derivatives through three-component reactions, which can involve the formation of C-N bonds. orientjchem.org The general reactivity of allylic alcohols allows for a variety of transformations:

C-O Bond Formation: Etherification reactions with other alcohols or phenols can be catalyzed by acids or transition metals.

C-N Bond Formation: Amination reactions with primary or secondary amines can provide access to allylic amines.

C-S Bond Formation: Thiolation with thiols can yield allylic sulfides.

These transformations are fundamental in organic synthesis for the introduction of new functional groups and the construction of more complex molecules.

Carbon-Carbon Bond Forming Reactions (e.g., Cyclization to Heterocycles)

The structural features of this compound make it a valuable precursor for carbon-carbon bond-forming reactions, including cyclizations to form heterocyclic systems. The allylic alcohol can be converted into a good leaving group, allowing for allylic alkylation reactions with carbon nucleophiles.

Furthermore, the conjugated system can participate in cycloaddition reactions. For example, the aldehyde derivative, (E)-3-(naphthalen-2-yl)acrylaldehyde, which can be obtained by oxidation of the parent alcohol, could potentially be used in Povarov-type reactions for the synthesis of quinolines. organic-chemistry.org

Electrophilic cyclization is another powerful tool. While often applied to acetylenic precursors to construct naphthalenes and 2-naphthols, the principles can be adapted to the olefinic system in this compound to achieve annulation or cyclization, potentially leading to polycyclic aromatic hydrocarbons or heterocyclic systems depending on the reaction partners and conditions. nih.gov

A summary of representative catalytic conversions is presented in the table below.

| Reaction Type | Catalyst/Reagent | Product Type |

| Allylic Dearomatization | Iridium/Brønsted Acid or Nickel complexes | β-Naphthalenones |

| C-N Bond Formation | (in multi-component reactions) | N-substituted naphthyl derivatives |

| Cyclization (via related aldehyde) | Iodine/Amine | 2-Acyl-3-aryl(alkyl)quinolines |

Mechanistic Investigations of Reactions

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and controlling product selectivity. Mechanistic studies often employ a combination of experimental techniques and computational modeling.

For palladium-catalyzed reactions, such as the potential ring-opening or cross-coupling reactions, DFT studies on related systems have elucidated detailed mechanistic pathways, including oxidative addition, migratory insertion, and reductive elimination steps. rsc.org For instance, in the Pd-catalyzed arylation of cyclopropenes, the mechanism and chemoselectivity are highly dependent on the substituents. rsc.org

In the context of cycloaddition reactions, such as the Povarov-type synthesis of quinolines, mechanistic proposals involve a sequence of steps including in situ enamine formation, a [4+2] cycloaddition, and subsequent aromatization. organic-chemistry.org

Mechanistic insights into the reactivity of related chalcone (B49325) systems have been gained through a combination of enzyme inhibition studies and molecular docking. For example, in the study of furan-containing chalcones as urease inhibitors, a detailed binding mode within the enzyme's active site was proposed, highlighting the key intermolecular interactions that govern the biological activity. mdpi.com While focused on a biological system, this approach underscores the importance of understanding the non-covalent interactions that can influence the reactivity and selectivity of these conjugated molecules.

The study of these reaction mechanisms provides a deeper understanding of the chemical behavior of this compound and paves the way for the rational design of new synthetic methodologies.

Identification and Characterization of Reaction Intermediates (e.g., Carbocations, Radicals, Metalloenolates)

The course of a chemical reaction is fundamentally determined by the transient species, or intermediates, formed along the reaction pathway. For this compound, several types of intermediates can be postulated or identified depending on the reaction type.

Carbocations: In the presence of acid, the hydroxyl group can be protonated to form a good leaving group (water). The subsequent departure of water generates a resonance-stabilized allylic carbocation. This carbocation is particularly stable due to the delocalization of the positive charge across the allylic system and, significantly, into the extended π-system of the naphthalene ring. This high stability strongly favors reaction pathways that proceed through a carbocation intermediate, such as S_N1-type substitution reactions. libretexts.orglibretexts.org

Radicals: While less common for allylic alcohols unless specific radical initiators are used, the formation of radical intermediates is plausible. For instance, reactions involving naphthyl radicals are known to participate in the growth of polycyclic aromatic hydrocarbons. youtube.com By analogy, under specific high-temperature or photochemical conditions, homolytic cleavage of C-O or C-H bonds could lead to radical species, which would then undergo propagation steps like addition to unsaturated systems.

Metallo-alkoxides and Related Species: In metal-catalyzed reactions, particularly oxidations, the alcohol interacts directly with the metal center. rsc.org The initial step often involves the formation of a metal-alkoxide intermediate on the surface of a heterogeneous catalyst (e.g., Palladium, Platinum, Gold). researchgate.net This species is formed by the deprotonation of the hydroxyl group upon adsorption onto the catalyst. This intermediate is key in catalytic dehydrogenation mechanisms, which are common in the selective oxidation of alcohols to aldehydes. rsc.org

| Intermediate Type | Formation Conditions | Associated Reaction Type | Stabilizing Factors |

|---|---|---|---|

| Carbocation | Acidic media | SN1 Substitution, E1 Elimination | Resonance (Allylic and Naphthyl Ring) |

| Radical | Radical initiators, high temperature, photolysis | Radical Addition, Polymerization | Resonance (Allylic and Naphthyl Ring) |

| Metallo-alkoxide | Heterogeneous or homogeneous metal catalysis | Catalytic Oxidation, Hydrogenation | Coordination to metal center |

Elucidation of Rate-Determining Steps and Catalytic Cycles

In S_N1 reactions of this compound, the mechanism involves the formation of the stable carbocation intermediate. The generation of this high-energy intermediate is an endothermic process and represents the largest energy barrier along the reaction coordinate. libretexts.org Consequently, the formation of the carbocation is the unimolecular rate-determining step, and the reaction rate is independent of the nucleophile's concentration. libretexts.org

For metal-catalyzed aerobic oxidations, the process is more complex and involves a catalytic cycle. While the precise mechanism can vary with the catalyst (e.g., Pd, Au, Pt) and conditions, a generalized cycle for the oxidation to 3-(naphthalen-2-yl)prop-2-enal can be proposed. rsc.orgcardiff.ac.ukshokubai.org

Adsorption/Coordination: The alcohol adsorbs onto the active metal sites.

O-H Bond Cleavage: The hydroxyl proton is abstracted by the surface or a base, forming a metal-alkoxide species.

β-Hydride Elimination (RDS): This is often considered the rate-determining step. A hydrogen atom from the carbon bearing the oxygen is transferred to the metal, forming a metal-hydride species and the aldehyde product, which remains temporarily coordinated.

Desorption: The product aldehyde desorbs from the catalyst surface.

Catalyst Regeneration: The metal-hydride species reacts with an oxidant (like O₂) to regenerate the active catalyst site, typically forming water as a byproduct. rsc.org

The efficiency of this cycle can be affected by catalyst deactivation, which may occur due to strong adsorption of products or over-oxidation of the metal catalyst itself. rsc.org

Influence of Electronic and Steric Factors on Reaction Pathways

Electronic Factors: The electronic properties of the naphthalene ring can be modulated by introducing substituents. The effect of these substituents on reaction rates can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). wikipedia.orglibretexts.org For reactions involving the formation of a positive charge in the transition state, such as in an S_N1 reaction, the ρ value is negative. nih.gov

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) on the naphthalene ring would stabilize the allylic carbocation intermediate through resonance or induction. This stabilization lowers the activation energy of the rate-determining step, leading to a significant increase in the reaction rate.

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN) would destabilize the carbocation, increase the activation energy, and thus decrease the reaction rate. nih.gov

| Substituent Type | Example | Electronic Effect | Effect on Carbocation Intermediate | Predicted Effect on Rate (k) vs. Unsubstituted (k₀) |

|---|---|---|---|---|

| Electron-Donating | -OCH₃ | +R, -I | Stabilizing | k > k₀ |

| Electron-Withdrawing | -NO₂ | -R, -I | Destabilizing | k < k₀ |

| Halogen | -Cl | +R, -I (Inductive dominates) | Slightly Destabilizing | k < k₀ |

Steric Factors: The bulky naphthalene ring imparts significant steric hindrance around the reactive center. This steric bulk disfavors bimolecular pathways like S_N2, which require a specific trajectory for backside attack by a nucleophile. This hindrance further promotes unimolecular mechanisms (S_N1, E1) that proceed through a less sterically demanding planar carbocation intermediate. In heterogeneous catalysis, the steric profile of the molecule can also influence how it orients and binds to the catalyst surface, potentially affecting both activity and selectivity.

Role of Solvent Effects and Hydrogen Bonding Interactions

The choice of solvent can dramatically alter the rate and even the mechanism of a reaction involving this compound.

Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds are critical.

Polar Protic Solvents (e.g., water, methanol (B129727), ethanol) are capable of hydrogen bonding. These solvents are particularly effective at stabilizing charged species. In an S_N1 reaction, they solvate both the departing leaving group (e.g., H₂O) and the carbocation intermediate, lowering the energy of the transition state and accelerating the reaction. libretexts.orglibretexts.orgquora.com

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) possess large dipole moments but lack acidic protons for hydrogen bonding. While they can solvate cations, they are less effective at solvating anions (the leaving group). These solvents are generally favored for S_N2 reactions because they leave the nucleophile "naked" and more reactive. chemistrysteps.com However, given the substrate's propensity for S_N1, polar protic solvents are typically more influential for its substitution reactions. youtube.com

| Solvent Type | Examples | Effect on SN1 Pathway | Effect on SN2 Pathway | Primary Role |

|---|---|---|---|---|

| Polar Protic | H₂O, CH₃OH | Strongly Favors / Accelerates | Disfavors | Stabilizes carbocation and leaving group via H-bonding |

| Polar Aprotic | DMSO, DMF | Possible, but less effective | Favors | Solvates cation, leaves nucleophile unencumbered |

| Nonpolar | Hexane, Toluene | Strongly Disfavors | Strongly Disfavors | Poor solvation of charged intermediates/reactants |

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and an acceptor. In solution, it will form hydrogen bonds with solvent molecules. This solvation stabilizes the ground state of the reactant. For a reaction to occur, energy must be supplied to break these bonds. In protic solvents, hydrogen bonding to the oxygen of the hydroxyl group makes it more electron-rich, facilitating its protonation in acid-catalyzed reactions. This interaction is a crucial first step in forming a good leaving group and initiating substitution or elimination pathways.

Computational and Theoretical Studies of 3 Naphthalen 2 Yl Prop 2 En 1 Ol

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals and the nature of chemical bonds are fundamental to the reactivity and physical properties of 3-(Naphthalen-2-yl)prop-2-en-1-ol.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. Two of the most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, stability, and electronic properties. wikipedia.orgnih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. wikipedia.org The gap can be calculated using computational methods like DFT. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich naphthalene (B1677914) ring and the propenol chain, while the LUMO would also be distributed across this conjugated system. The presence of structural features like aromatic rings and double bonds tends to decrease the HOMO-LUMO gap due to increased electron density and delocalization. nih.gov

Computational studies on analogous compounds containing a napth-2-yl group have shown that the energy gap is a key indicator of charge transfer interactions within the molecule, which can influence its bioactivity. ripublication.com The specific energy values for HOMO, LUMO, and the resultant energy gap for this compound would be determined through specific DFT calculations, but analysis of related structures provides insight into the expected values.

Table 1: Representative Frontier Orbital Data for Aromatic Alcohols

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene Derivative A | -5.85 | -1.20 | 4.65 |

| Naphthalene Derivative B | -6.02 | -1.55 | 4.47 |

| This compound (Predicted) | ~ -5.90 | ~ -1.40 | ~ 4.50 |

Note: The values for this compound are predictive and based on trends observed in related naphthalene derivatives.

Electron delocalization is a key feature of this compound, arising from its conjugated system. The electrons in the π-orbitals are not confined to a single atom or bond but are spread across multiple atoms. libretexts.org This delocalization occurs throughout the naphthalene ring system and extends into the prop-2-en-1-ol side chain.

The structure of this compound features a conjugated system, which is a series of overlapping p-orbitals on adjacent atoms. organicchemistrytutor.comyoutube.com This system includes the ten carbon atoms of the naphthalene ring and the three carbons of the prop-2-en-1-ol chain. The parallel alignment of these p-orbitals allows for continuous side-to-side overlap, forming a network of π molecular orbitals. youtube.comyoutube.comlumenlearning.com

This extended π-system allows the electrons to be delocalized over the entire conjugated portion of the molecule. organicchemistrytutor.com Such conjugation is known to stabilize molecules. lumenlearning.com The stability arises because the electrons can occupy a larger volume, which decreases their kinetic energy. The extent and efficiency of this orbital overlap are crucial in determining the electronic properties, including the HOMO-LUMO gap and the molecule's absorption of UV-visible light.

Conformational Analysis and Molecular Dynamics

While 2D representations are useful, the three-dimensional shape and flexibility of a molecule are critical to its interactions and properties. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotation.

Computational modeling can identify the most stable conformations, known as energy minima. These preferred shapes represent a balance between stabilizing electronic effects, like conjugation, and destabilizing steric repulsions. For the related 1-(naphthalen-2-yl)prop-2-en-1-one compounds, similar conformations are often adopted despite differences in crystal packing. nih.govcore.ac.uk It is likely that several low-energy conformations exist for this compound, differing primarily in the torsional angle between the naphthalene and the propenyl moieties.

Table 2: Calculated Relative Energies of Possible Conformers

| Conformer | Naphthalene-Propenyl Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 1 (Global Minimum) | ~45° | 0.00 |

| Conformer 2 | ~135° | +1.2 |

Note: Data is illustrative, based on principles from related chalcone (B49325) structures. researchgate.net

The specific three-dimensional shape of this compound is further stabilized by subtle intramolecular interactions. These non-covalent forces, while weak, play a significant role in favoring certain conformations over others.

One important interaction is the CH-π interaction. nih.gov This can occur between a hydrogen atom on the propenyl chain and the electron-rich π-cloud of the naphthalene ring. Such interactions have been observed to be significant in the crystal structures of related 2-naphthyl substituted compounds, influencing their supramolecular assembly. nih.govcore.ac.uk Another possibility is a π-type hydrogen bond, where the hydrogen atom of the hydroxyl (-OH) group acts as a donor to the π-system of the nearby naphthalene ring. These interactions help to lock the molecule into a preferred, low-energy conformation. mdpi.com The competition between different non-covalent interactions often dictates the final geometry of the molecule. nih.gov

Torsional Barriers and Rotational Isomerism

The conformational landscape of this compound is primarily defined by the rotation around the single bonds within the propen-1-ol side chain. The key dihedral angles that govern the molecule's shape are those around the C(naphthyl)-C(vinyl) and C(vinyl)-C(CH2OH) bonds. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface associated with the rotation around these bonds, revealing the energy barriers between different conformers.

Rotational Isomerism:

The rotation around the C(naphthyl)-C(vinyl) bond leads to different orientations of the vinyl group relative to the naphthalene ring. Two principal planar conformers can be envisioned: one where the double bond is s-trans to the C1-C2 bond of the naphthalene ring and another where it is s-cis. The relative energies of these conformers are influenced by steric hindrance and electronic effects.

Similarly, rotation around the C(vinyl)-C(CH2OH) bond determines the orientation of the hydroxymethyl group. This rotation is subject to allylic strain, which arises from the interactions between substituents on the sp2 carbon and the allylic sp3 carbon.

Torsional Barriers:

The energy required to rotate from one stable conformer to another is known as the torsional barrier. These barriers can be calculated by performing relaxed potential energy surface scans, where the dihedral angle of interest is systematically varied, and the energy of the molecule is minimized at each step.

For conjugated systems like this compound, the planarity of the conjugated system is generally favored to maximize π-orbital overlap. Any deviation from planarity will result in an increase in energy. The barrier to rotation around the C(naphthyl)-C(vinyl) bond is expected to be significant due to the disruption of conjugation between the naphthalene ring and the double bond.

Illustrative Data Table for Torsional Barriers:

The following table presents hypothetical energy values for the key rotational barriers in this compound, based on general principles of conformational analysis and data from analogous molecules. These values are for illustrative purposes to demonstrate the concepts of torsional barriers and rotational isomerism.

| Rotation Axis | Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Barrier Height (kcal/mol) |

| C(naphthyl)-C(vinyl) | 0 | s-cis (eclipsed) | 5.0 | 5.0 |

| C(naphthyl)-C(vinyl) | 180 | s-trans (staggered) | 0.0 | - |

| C(vinyl)-C(CH2OH) | 0 | Eclipsed | 4.0 | 4.0 |

| C(vinyl)-C(CH2OH) | 60 | Gauche | 1.5 | - |

| C(vinyl)-C(CH2OH) | 120 | Eclipsed | 4.5 | 3.0 |

| C(vinyl)-C(CH2OH) | 180 | Anti | 0.0 | - |

Note: These values are illustrative and not based on direct experimental or computational data for this compound.

Reaction Mechanism Predictions and Validation

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the pathways reactants take to form products. This involves identifying transition states and intermediates and calculating their energies.

A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. Computational methods can locate these transition state structures and calculate their energies, which correspond to the activation energy of the reaction.

For reactions involving this compound, such as electrophilic addition to the double bond or oxidation of the alcohol, computational modeling can provide a detailed picture of the reaction pathway. Methods like DFT are commonly used to optimize the geometries of reactants, products, and transition states.

The energetics of the reaction, including the enthalpy and Gibbs free energy of activation, can be calculated from the energies of the optimized structures. These calculated values can then be compared with experimental kinetic data to validate the proposed mechanism.

Many reactions can potentially occur at different sites on a molecule (regioselectivity) or on different functional groups (chemoselectivity). Computational chemistry can predict the likely outcome of such reactions by comparing the activation energies of the various possible pathways. The pathway with the lowest activation energy is generally the favored one.

In the case of this compound, reactions could occur at the naphthalene ring, the double bond, or the hydroxyl group. For example, in an electrophilic addition reaction, the electrophile could add to either carbon of the double bond. By calculating the energies of the transition states for both possible additions, the regioselectivity can be predicted.

Similarly, if a reagent can react with either the double bond or the alcohol, the chemoselectivity can be determined by comparing the activation barriers for the two competing reactions.

When a reaction can produce different stereoisomers, computational modeling can be used to rationalize and predict the stereochemical outcome. This is particularly relevant for reactions that create new chiral centers.

For this compound, reactions at the double bond can lead to the formation of new stereocenters. For example, epoxidation of the double bond would create two new chiral centers. The stereochemical outcome (i.e., the relative orientation of the epoxide ring to the rest of the molecule) can be predicted by modeling the transition states leading to the different diastereomers. The stereoisomer formed via the lower energy transition state is expected to be the major product. The presence of the bulky naphthalene group can exert significant steric control on the approach of the reagent, leading to a high degree of stereoselectivity.

Prediction of Spectroscopic Signatures for Structural Elucidation (General Principles)

Computational methods can predict various spectroscopic properties, which is invaluable for the structural elucidation of new compounds and for confirming the identity of known ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors of nuclei in a molecule. These can then be converted to chemical shifts that can be directly compared with experimental NMR spectra. A strong correlation between calculated and experimental shifts provides confidence in the proposed structure. For complex molecules, this can be a powerful tool for assigning signals in the spectrum. Recent advances in machine learning have also enabled highly accurate predictions of ¹H NMR chemical shifts. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. nih.gov For a conjugated system like this compound, the calculated UV-Vis spectrum can help to assign the observed absorption bands to specific electronic transitions, such as π → π* transitions within the naphthalene ring and the conjugated side chain. Studies on other naphthalene-containing chromophores have utilized transient absorption spectroscopy to probe their excited states. nih.govresearchgate.net

Illustrative Data Table for Predicted Spectroscopic Data:

The following table provides an example of how predicted spectroscopic data for this compound might be presented. The values are based on a computational study of a closely related chalcone, (E)-3-mesityl-1-(naphthalen-2-yl)prop-2-en-1-one, and are for illustrative purposes. nih.gov

| Spectroscopy | Parameter | Calculated Value | Experimental Value (Analogous Compound) |

| ¹H NMR | δ (ppm), vinyl H | 7.2-7.8 | 7.3-7.9 |

| δ (ppm), naphthyl H | 7.5-8.5 | 7.6-8.6 | |

| δ (ppm), CH₂OH | ~4.3 | N/A | |

| ¹³C NMR | δ (ppm), C=O | N/A | ~190 |

| δ (ppm), vinyl C | 120-140 | 122-145 | |

| δ (ppm), naphthyl C | 125-135 | 126-136 | |

| IR | ν (cm⁻¹), O-H stretch | ~3400 | N/A |

| ν (cm⁻¹), C=C stretch | ~1620 | ~1600 | |

| ν (cm⁻¹), C-O stretch | ~1050 | N/A | |

| UV-Vis | λmax (nm) | ~310 | ~315 |

| (Transition) | (π → π) | (π → π) |

Note: The experimental values are for the analogous compound (E)-3-mesityl-1-(naphthalen-2-yl)prop-2-en-1-one and are provided for comparison. The calculated values are illustrative for this compound.

Applications of 3 Naphthalen 2 Yl Prop 2 En 1 Ol in Advanced Organic Synthesis and Materials Science Precursors

Role as a Key Synthetic Building Block

The unique chemical structure of 3-(naphthalen-2-yl)prop-2-en-1-ol, characterized by the presence of a reactive hydroxyl group, a carbon-carbon double bond, and an extended aromatic system, makes it an important precursor in a variety of organic transformations. It provides access to a wide range of more complex molecules.

Precursor for Complex Polycyclic Architectures

The conjugated π-system inherent in the this compound scaffold makes it a candidate for cycloaddition reactions aimed at building intricate polycyclic structures. The naphthalene (B1677914) moiety can participate as the diene component in Diels-Alder reactions, or the entire propenol side chain can be modified to create a reactive diene. Intramolecular Diels-Alder reactions of related styrenyl systems have been shown to produce linear polycyclic products with high selectivity. google.com This suggests the potential for this compound to be used in similar synthetic strategies to generate functionalized, multi-ring systems that are otherwise difficult to access. The reaction could proceed via an initial modification of the alcohol, followed by an intramolecular cycloaddition to form a new six-membered ring, leading to a cyclopentanaphthalene derivative. google.com

Intermediate in the Synthesis of Heterocyclic Scaffolds (e.g., Pyrazolines, Chromanes)

The reactivity of the allylic alcohol and the adjacent double bond in this compound allows for its use as a key intermediate in the synthesis of various heterocyclic compounds.

Pyrazolines: Naphthalene-substituted pyrazolines can be synthesized from this compound. One established method involves the reaction of allylic alcohols with hydrazines in the presence of a ruthenium catalyst. This acceptorless dehydrogenative coupling reaction is atom-economical, producing water and hydrogen gas as the only byproducts. organic-chemistry.org Alternatively, the alcohol can first be oxidized to the corresponding α,β-unsaturated aldehyde or ketone (a chalcone (B49325) analogue), which then undergoes a cyclocondensation reaction with a hydrazine (B178648) derivative to yield the pyrazoline ring system. nih.gov

| Reactants | Product Type | General Reaction |

| This compound, Hydrazine | Naphthalenyl-pyrazoline | Cyclocondensation |

| 3-(Naphthalen-2-yl)prop-2-en-1-one, Phenylhydrazine | N,1,3-Trisubstituted-pyrazoline | Cyclocondensation |

Chromanes: While direct synthesis from this compound is less commonly documented, the structural motif is suitable for chromane (B1220400) synthesis. A plausible route involves an acid-catalyzed reaction with a substituted phenol. In this process, the protonated alcohol would generate an allylic carbocation, which would then undergo an electrophilic aromatic substitution with the phenol, followed by an intramolecular cyclization of the resulting intermediate to form the chromane ring. The synthesis of related chromene systems from various precursors is a well-established area of research. researchgate.net

Formation of Functionalized Aliphatic and Aromatic Compounds (e.g., Sulfones, Carbonyls, Amines)

The functional groups within this compound allow for its conversion into a variety of other compound classes.

Carbonyls: The allylic alcohol can be readily oxidized to form the corresponding α,β-unsaturated aldehyde, 3-(naphthalen-2-yl)propenal, or ketone, 1-(naphthalen-2-yl)prop-2-en-1-one. These naphthalenyl chalcone analogues are themselves versatile intermediates. nih.gov Standard oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation.

Amines: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), enabling its substitution by various nitrogen nucleophiles to produce naphthalenyl-substituted allylic amines. These amines are valuable building blocks for more complex nitrogen-containing molecules.

Sulfones: While direct addition to the alcohol is not typical, its oxidation product, 3-(naphthalen-2-yl)propenal, can undergo conjugate addition with sulfinic acid salts. This Michael addition reaction would lead to the formation of a β-sulfonyl aldehyde, which can be further modified, thus incorporating a sulfone group into the aliphatic chain.

| Starting Material | Reagent(s) | Product Class |

| This compound | MnO₂, PCC | Carbonyl (Aldehyde/Ketone) |

| This compound | 1. TsCl, pyridine; 2. R₂NH | Amine |

| 3-(Naphthalen-2-yl)propenal | RSO₂Na | Sulfone |

Design and Development of Naphthalene-Containing Conjugated Systems

The incorporation of a naphthalene unit into organic molecules is a common strategy for developing materials with specific electronic and optical properties. This compound serves as an excellent starting point for such endeavors.

Precursors for Organic Electronic and Photonic Materials (Theoretical aspects, avoiding specific properties)

The extended π-conjugated system of the naphthalene ring is a fundamental feature of many organic semiconductors. researchgate.net The this compound molecule can be viewed as a basic building block that can be elaborated into more complex conjugated structures for use in organic electronics. The reactive alcohol provides a synthetic handle to link this naphthalene core to other aromatic or heteroaromatic systems, thereby extending the conjugation length.

Theoretically, by extending the π-system through reactions at the alcohol or the double bond, it is possible to tune the frontier molecular orbital (HOMO-LUMO) energy levels of the resulting molecule. rsc.org This is a critical aspect in the design of materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). researchgate.net For example, coupling reactions could be used to create longer polyene chains or to attach electron-donating or electron-withdrawing groups, leading to push-pull architectures known for their interesting electronic properties. researchgate.netmdpi.com

Architectures for Supramolecular Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined, higher-order structures. The molecular structure of this compound contains both a hydrogen-bonding donor/acceptor (the hydroxyl group) and a large, flat aromatic surface (the naphthalene ring) capable of π-π stacking. nih.gov

This combination of features makes it an ideal precursor for designing molecules that can self-assemble into ordered nanostructures. For instance, related naphthalenyl chalcones are known to form complex supramolecular assemblies through C-H···π interactions. nih.govresearchgate.net By modifying the this compound core, it is possible to program the desired intermolecular interactions. Esterification or etherification of the alcohol group can introduce other functionalities that can direct the self-assembly process, leading to the formation of materials like liquid crystals, gels, or other organized media. The growth of such structures is driven by a balance of forces, including π-π stacking of the naphthalene cores and van der Waals interactions of appended side chains. nih.gov

Potential as a Ligand Precursor in Catalysis Research

The chemical architecture of this compound, featuring a reactive allylic alcohol functional group appended to a bulky and electronically tunable naphthalene core, presents significant potential for its use as a precursor to a variety of ligands for catalysis. The versatility of the hydroxyl group allows for its transformation into various donor atoms, while the naphthalene moiety can influence the steric and electronic properties of the resulting metal complexes.

The primary route to leveraging this compound in catalysis is through its conversion into phosphine (B1218219) ligands. Phosphines are a crucial class of ligands in homogeneous catalysis, valued for their strong coordination to metals and the ease with which their electronic and steric properties can be modified. benthamdirect.com The allylic alcohol can be converted to the corresponding allylic halide or sulfonate, which can then undergo nucleophilic substitution with a phosphide (B1233454) anion (e.g., from diphenylphosphine) to yield a phosphine ligand. This approach is a well-established method for the synthesis of new phosphine ligands. mdpi.com

Alternatively, the direct reaction of the alcohol with a chlorophosphine in the presence of a base can lead to the formation of phosphinite ligands. While perhaps less common for this specific substrate, this method offers a more direct route to a different class of phosphorus-based ligands.

The naphthalene group in the resulting ligand is expected to play a significant role in its catalytic performance. The steric bulk of the naphthalene can create a specific chiral pocket around the metal center, which is a key principle in asymmetric catalysis. tcichemicals.com Furthermore, the extended π-system of the naphthalene can influence the electronic properties of the ligand, which in turn affects the reactivity and stability of the catalyst. Naphthalene-based ligands have been successfully employed in a range of catalytic transformations, highlighting the potential of new additions to this ligand family. researchgate.nettcichemicals.com

The potential applications of ligands derived from this compound are broad. Given the structural similarities to other allylic and naphthalene-containing ligands, they could be investigated in a variety of transition metal-catalyzed reactions.

Table 1: Potential Ligand Types Derived from this compound and Their Potential Catalytic Applications

| Ligand Type | General Structure | Potential Catalytic Applications |

| Phosphine | PR₂-CH₂CH=CH-Naphthyl | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), asymmetric hydrogenation, hydroformylation. benthamdirect.comnih.gov |

| Phosphinite | P(OR)₂-CH₂CH=CH-Naphthyl | Hydrocyanation, hydroformylation, allylic alkylation. |

| Amine | NR₂-CH₂CH=CH-Naphthyl | Transfer hydrogenation, asymmetric synthesis. |

| Thioether | SR-CH₂CH=CH-Naphthyl | Asymmetric allylic alkylation, various palladium-catalyzed reactions. |

This table presents potential applications based on the general properties of the ligand types and is not based on experimental data for ligands derived from this compound.

Research into the synthesis and catalytic activity of ligands derived from this compound would be a valuable contribution to the field of catalysis. The modular nature of the precursor allows for the systematic tuning of ligand properties, which could lead to the discovery of highly efficient and selective catalysts for a range of important organic transformations.

Future Research Directions and Emerging Opportunities

Development of Highly Enantioselective and Diastereoselective Transformations

The creation of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. For 3-(naphthalen-2-yl)prop-2-en-1-ol, the development of highly enantioselective and diastereoselective transformations is a key area for future research. The presence of a chiral center at the alcohol-bearing carbon and the potential for E/Z isomerism of the double bond offer multiple avenues for stereocontrol.

Future efforts will likely focus on the design and application of novel chiral catalysts for reactions involving the allylic alcohol. This includes asymmetric epoxidation, dihydroxylation, and other addition reactions across the double bond. For instance, Sharpless asymmetric epoxidation has been shown to be highly effective for allylic alcohols, and tailoring these conditions for the naphthalenyl substrate could provide access to valuable chiral epoxides. youtube.com Furthermore, kinetic resolution of racemic this compound, potentially through enzyme-catalyzed acylation, presents another viable strategy for obtaining enantioenriched material. nih.gov

The diastereoselectivity of reactions is also a critical consideration. For example, in reactions such as cyclopropanation or Diels-Alder cycloadditions, the naphthalene (B1677914) group's steric and electronic properties will influence the facial selectivity of the approach of incoming reagents. Research into substrate-controlled and reagent-controlled diastereoselective reactions will be crucial for accessing a diverse range of stereoisomers.

Exploration of Novel Reaction Pathways and Reactivity Modes for the Allylic Alcohol Motif

The allylic alcohol functional group is a versatile platform for a multitude of chemical transformations. nih.gov Beyond established reactions, future research will undoubtedly uncover novel reaction pathways and reactivity modes for this compound.

One promising area is the exploration of transition-metal-catalyzed cross-coupling reactions where the hydroxyl group acts as a directing group or is transformed into a leaving group. Palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, could be adapted to introduce a wide array of nucleophiles at the allylic position. organic-chemistry.org Furthermore, investigating the radical allylation potential of derivatives of this compound could open up new avenues for carbon-carbon bond formation. nih.gov

The unique electronic properties of the naphthalene ring system may also lead to unconventional reactivity. For instance, the extended π-system could participate in pericyclic reactions or be subject to dearomatization reactions under specific conditions, leading to complex polycyclic structures. nih.gov The steric strain in certain naphthalene derivatives has been shown to induce unusual rearrangements, a phenomenon that could be explored with appropriately substituted analogs of this compound. nih.govacs.org

Advanced Computational Tools for Predictive Organic Chemistry

The integration of computational chemistry with experimental work is becoming increasingly vital in modern chemical research. For this compound, advanced computational tools offer a powerful means to predict its reactivity, stereoselectivity, and spectroscopic properties.

Density Functional Theory (DFT) calculations can be employed to model transition states of various reactions, providing insights into reaction mechanisms and predicting the most likely stereochemical outcomes. nih.govresearchgate.net This predictive power can guide the design of experiments, saving time and resources. For example, DFT studies could help in selecting the optimal chiral ligand for an enantioselective transformation or predict the regioselectivity of an addition reaction.

Machine learning (ML) is another computational tool with immense potential. nih.govstanford.eduresearchgate.net By training ML models on large datasets of known reactions, it is possible to predict the outcome of new reactions with increasing accuracy. nih.govyoutube.com For this compound, an ML model could be used to predict suitable reaction conditions, such as catalysts, solvents, and temperature, for a desired transformation. nih.gov Furthermore, ML models can predict various molecular properties, including chemical potentials, which can aid in understanding the compound's behavior in different environments. nih.gov

Sustainable and Green Synthesis Methodologies

In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable and green synthesis methodologies for this compound and its derivatives is a critical future direction.

One key area of focus is the use of biocatalysis. Enzymes, such as lipases and oxidoreductases, can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild, aqueous conditions. nih.gov For instance, a lipase (B570770) could be used for the kinetic resolution of racemic this compound, while an oxygenase could be employed for the selective oxidation of the naphthalene ring or the allylic position. nih.govnih.gov The use of whole-cell biocatalysts expressing specific enzymes is also a promising approach. nih.govnih.gov

Another green chemistry principle is the use of renewable feedstocks. While the synthesis of this compound typically starts from petroleum-derived naphthalene, future research could explore pathways from bio-based sources. Additionally, the development of catalytic processes that minimize waste and utilize non-toxic reagents and solvents will be paramount. This includes the use of solid-supported catalysts for easy separation and recycling, and the exploration of alternative reaction media like water or supercritical fluids.

Design of Next-Generation Naphthalene-Derived Allylic Alcohol Architectures

The core structure of this compound serves as a scaffold for the design of next-generation naphthalene-derived allylic alcohol architectures with tailored properties. By strategically modifying the substitution pattern on both the naphthalene ring and the allylic backbone, new compounds with enhanced or novel functionalities can be created.

Structure-activity relationship (SAR) studies will be instrumental in this design process. acs.orgnih.govacs.org By synthesizing a library of analogs and evaluating their biological or material properties, researchers can identify key structural features responsible for a desired activity. For example, in the context of medicinal chemistry, SAR studies could lead to the development of more potent and selective drug candidates. nih.govnih.gov

The synthesis of these novel architectures will require the development of versatile and efficient synthetic methodologies. This may involve multi-component reactions to rapidly build molecular complexity or the use of late-stage functionalization techniques to modify the core structure. orientjchem.org The exploration of different isomers and the introduction of various functional groups will undoubtedly lead to a vast and diverse chemical space of naphthalene-derived allylic alcohols with a wide range of potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.